

Comparing the inhibitory effects of different compounds on Sedoheptulose 7-phosphate synthesis

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Compound of Interest

Compound Name: Sedoheptulose, 7-phosphate

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A Comparative Guide to Inhibitors of Sedoheptulose-7-Phosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

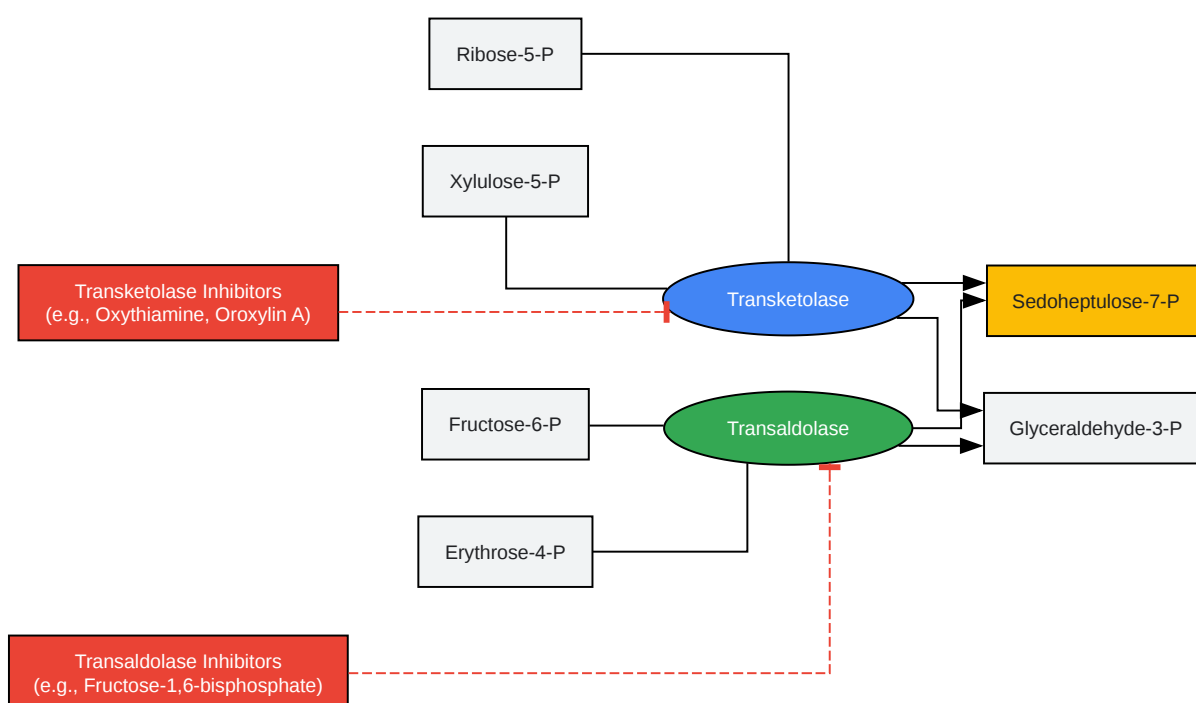
This guide provides a comparative analysis of various compounds known to inhibit the synthesis of Sedoheptulose-7-Phosphate (S7P), a key intermediate in the pentose phosphate pathway (PPP). The objective is to offer a comprehensive resource for researchers investigating metabolic pathways and for professionals in drug development targeting enzymes involved in S7P production. The information presented is supported by experimental data from peer-reviewed literature.

Introduction to Sedoheptulose-7-Phosphate Synthesis

Sedoheptulose-7-phosphate is a crucial seven-carbon sugar phosphate that serves as an intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is vital for producing nucleotide precursors (ribose-5-phosphate) and reducing equivalents (NADPH). The synthesis of S7P is primarily catalyzed by two key enzymes: transketolase and transaldolase. These enzymes represent significant targets for modulating the flux through the PPP, which is often dysregulated in various diseases, including cancer and infectious diseases.

The Pentose Phosphate Pathway and S7P Synthesis

The non-oxidative branch of the pentose phosphate pathway involves a series of reversible reactions that interconvert sugar phosphates. Transketolase and transaldolase are the central enzymes in this process, and their activity directly leads to the formation of S7P. Inhibiting these enzymes can disrupt the pathway, leading to a reduction in S7P levels and affecting downstream cellular processes.



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Caption: Synthesis of Sedoheptulose-7-Phosphate via Transketolase and Transaldolase.

Comparative Analysis of Inhibitory Compounds

The following table summarizes the quantitative data for various compounds that inhibit the activity of transketolase and transaldolase, the key enzymes in S7P synthesis.

Compound	Target Enzyme	Organism/Source	Inhibition Metric	Value	Mode of Inhibition
Transketolase Inhibitors					
N3-pyridyl thiamine (N3PT)	Transketolase	Not specified	Kd	22 nM	Not specified
Oroxylin A	Transketolase	Human	IC50	~50 μ M	Not specified[1]
Oxythiamine	Transketolase	Saccharomyces cerevisiae	Ki	1.4 mM	Competitive[2]
Thiamine	Transketolase	Saccharomyces cerevisiae	Ki	34 mM	Not specified[2]
Pyrophosphate	Transketolase	Saccharomyces cerevisiae	Ki	0.28 mM	Not specified[2]
D-Arabinose-5-phosphate	Transketolase	Escherichia coli	Ki	6 mM	Not specified[2]
Diphenyl urea derivatives	Transketolase	Human	IC50	0.1 - 0.2 mM	Not specified[2]
Omeprazole	Transketolase	Human erythrocytes	-	Complex Inhibition	Not specified[3]
STK045765	Transketolase	Mycobacterium tuberculosis	-	Micromolar inhibition	Competitive (with ThDP) [4]
Transaldolase Inhibitors					
Fructose 1,6-bisphosphate	Transaldolase A	Escherichia coli	Ki	3.2 mM	Competitive (vs. F6P)[5]
Fructose 1,6-bisphosphate	Transaldolase A	Escherichia coli	K'i	6.5 mM	Uncompetitive (vs. E4P)[5]

Fructose 1,6-bisphosphate	Transaldolase B	Escherichia coli	K ⁱ	9.4 mM	Uncompetitive (vs. E4P)[5]
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Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are essential for the accurate determination and comparison of inhibitor potencies.

Transketolase Activity Assay (Spectrophotometric)

This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the reduction of NAD⁺.

Principle: Transketolase catalyzes the conversion of xylulose-5-phosphate and ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The G3P produced is then oxidized by glyceraldehyde-3-phosphate dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Reagents:

- Glycylglycine buffer (50 mM, pH 7.6)
- Dithiothreitol (3.2 mM)
- Sodium arsenate (10 mM)
- Magnesium chloride (2.5 mM)
- Thiamine diphosphate (5 μM)
- Xylulose-5-phosphate (140 μM)
- Ribose-5-phosphate (560 μM)
- NAD⁺ (370 μM)
- Glyceraldehyde-3-phosphate dehydrogenase (3 Units)

- Purified transketolase enzyme
- Inhibitor compound at various concentrations

Procedure:

- Prepare a reaction mixture containing all reagents except the substrates (xylulose-5-phosphate and ribose-5-phosphate) and the enzyme.
- Add the inhibitor compound at the desired concentrations to the respective wells/cuvettes.
- Initiate the reaction by adding the substrates and the transketolase enzyme.
- Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
- The rate of reaction is calculated from the linear portion of the absorbance curve.
- Inhibitor potency (e.g., IC₅₀) is determined by plotting the reaction rate against the inhibitor concentration.

Transaldolase Activity Assay (Spectrophotometric)

This assay determines transaldolase activity by measuring the consumption of NADH in a coupled enzymatic reaction.

Principle: Transaldolase catalyzes the formation of glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate from fructose-6-phosphate and erythrose-4-phosphate. The G3P is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol-3-phosphate by α -glycerophosphate dehydrogenase, consuming NADH in the process. The decrease in absorbance at 340 nm is monitored.^{[6][7]}

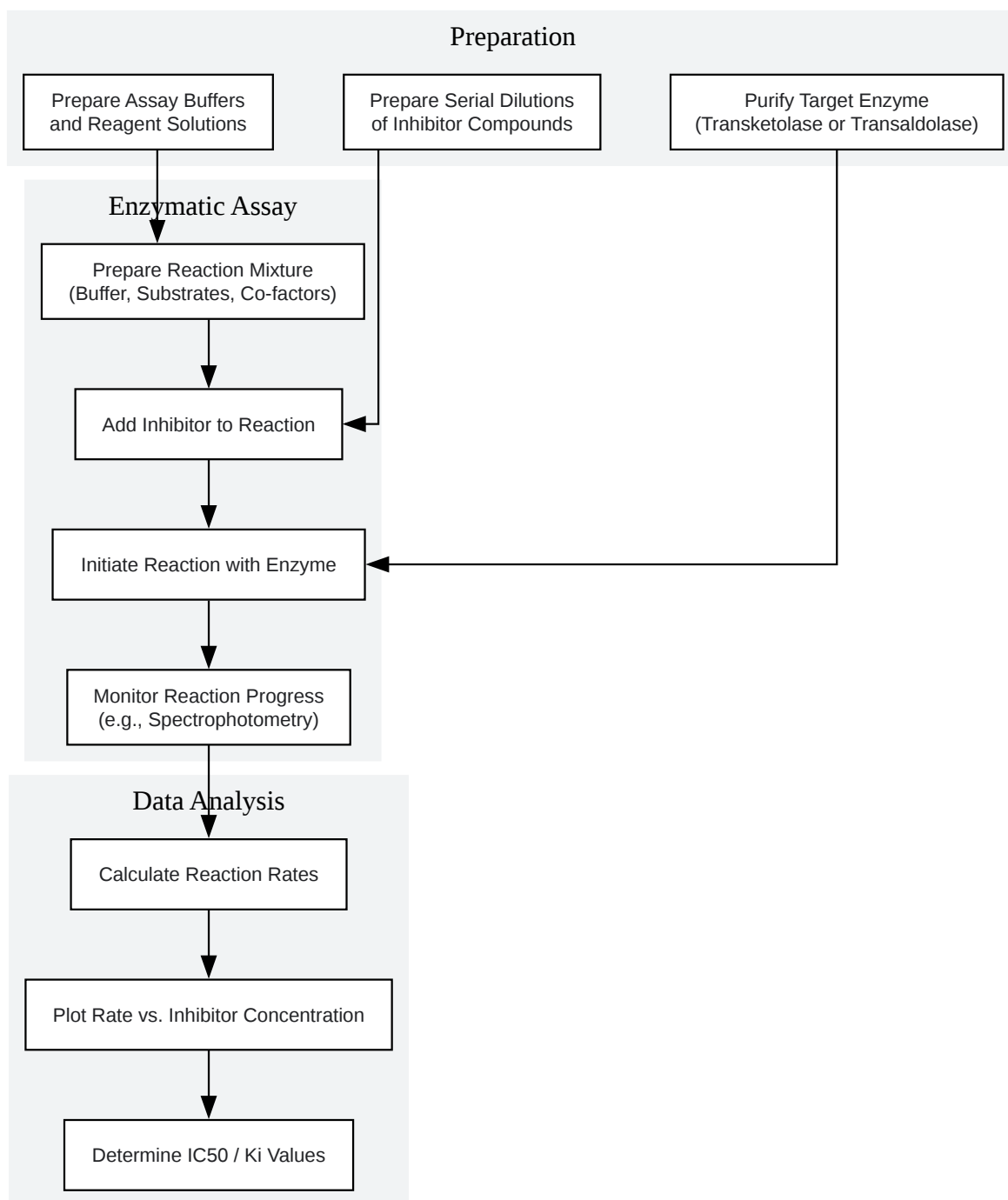
Reagents:

- Imidazole or Glycylglycine buffer (50 mM, pH 7.5-7.7)
- Fructose-6-phosphate (5 mM)

- Erythrose-4-phosphate (100 μ M)
- NADH (100 μ M)
- Triosephosphate isomerase (5 units)
- α -Glycerophosphate dehydrogenase (5 units)
- Purified transaldolase enzyme
- Inhibitor compound at various concentrations

Procedure:

- Combine the buffer, substrates (fructose-6-phosphate and erythrose-4-phosphate), NADH, and the coupling enzymes in a cuvette.
- Add the inhibitor compound to be tested at a range of concentrations.
- Initiate the reaction by adding the purified transaldolase enzyme.
- Monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.^[7]
- Calculate the rate of NADH consumption from the linear phase of the reaction.
- Determine the inhibitory constants (K_i) or IC_{50} values by analyzing the reaction rates at different substrate and inhibitor concentrations.^[5]



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Caption: General workflow for screening inhibitors of S7P synthesis.

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